(S)-2-(1,4-dioxan-2-yl)acetic acid chemical structure and properties
(S)-2-(1,4-dioxan-2-yl)acetic acid chemical structure and properties
This technical guide details the structure, properties, and synthesis of (S)-2-(1,4-dioxan-2-yl)acetic acid , a critical chiral building block in medicinal chemistry.
Executive Summary
(S)-2-(1,4-dioxan-2-yl)acetic acid (C₆H₁₀O₄) is a hydrophilic, chiral heterocyclic scaffold used to modulate the physicochemical properties of drug candidates.[1] Unlike its carbocyclic analog (cyclohexylacetic acid), the 1,4-dioxane ring significantly lowers lipophilicity (LogP ~ -0.[1]7) while maintaining a similar steric volume. This molecule is increasingly utilized in Fragment-Based Drug Discovery (FBDD) , PROTAC linker design , and as a bioisostere for morpholine or piperidine rings to improve aqueous solubility and metabolic stability.
This guide provides a definitive analysis of its structural dynamics, a self-validating chemo-enzymatic synthesis protocol, and quality control parameters.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature & Identifiers[1][4][5]
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IUPAC Name: 2-[(2S)-1,4-dioxan-2-yl]acetic acid[1]
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Common Name: (S)-1,4-Dioxane-2-acetic acid[1]
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CAS Number (Racemic): 210647-03-3[1]
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CAS Number ((S)-Isomer): Note: Often custom-synthesized; specific isomer CAS is vendor-dependent (e.g., analogs like (S)-1,4-dioxane-2-carboxylic acid are 1821739-82-5).[1]
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Molecular Formula: C₆H₁₀O₄[1]
Stereochemistry & Conformation
The 1,4-dioxane ring exists predominantly in a chair conformation .[1] In the (S)-enantiomer, the acetic acid side chain at position C2 prefers the equatorial orientation to minimize 1,3-diaxial interactions, although the energy barrier to ring inversion is relatively low (approx. 10 kcal/mol).
Key Structural Feature: The presence of two ether oxygens creates a strong dipole and allows the molecule to act as a hydrogen bond acceptor (HBA) without being a donor (except for the carboxylic acid tail), making it ideal for crossing lipid membranes while retaining solubility.
Figure 1: Conformational dynamics and pharmacophoric features of the 1,4-dioxane scaffold.
Physical & Chemical Properties[1][2][3][4][5][7]
| Property | Value | Context |
| Physical State | White Crystalline Solid | Hygroscopic; store under desiccant.[1] |
| Melting Point | 68 – 74 °C | Sharp range indicates high optical purity.[1] |
| Boiling Point | >240 °C (Predicted) | Decomposes before boiling at atm pressure.[1] |
| pKa (Acid) | 3.78 ± 0.10 | Comparable to acetic acid; exists as anion at pH 7.[1]4. |
| LogP | -0.71 | Highly hydrophilic (Lipinski compliant).[1] |
| Solubility | Water, DMSO, MeOH | High aqueous solubility aids formulation. |
| Chirality | (S)-Enantiomer | Levorotatory [α]D (typically negative in MeOH).[1] |
Synthetic Protocol: Chemo-Enzymatic Resolution
Objective: Produce high-purity (>99% ee) (S)-2-(1,4-dioxan-2-yl)acetic acid. Rationale: Chemical asymmetric synthesis is difficult due to the flexibility of the dioxane ring.[1] Enzymatic kinetic resolution is the industry standard for high optical purity, utilizing the stereoselectivity of lipases.
Workflow Diagram
Figure 2: Chemo-enzymatic workflow for isolating the (S)-enantiomer.
Step-by-Step Methodology
Phase 1: Synthesis of Racemic Precursor
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Cyclization: React diethylene glycol with epichlorohydrin in the presence of NaOH to form 2-(hydroxymethyl)-1,4-dioxane.
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Oxidation: Treat the alcohol with Jones Reagent (CrO₃/H₂SO₄) or TEMPO/NaOCl to yield racemic 1,4-dioxane-2-carboxylic acid.[1]
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Homologation (Arndt-Eistert):
Phase 2: Enzymatic Resolution (The Self-Validating Step)
This step ensures optical purity.[1] If the reaction stalls at 50% conversion, the enzyme is highly selective.
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Preparation: Suspend racemic ethyl 2-(1,4-dioxan-2-yl)acetate (10 g) in 100 mL of 0.1 M Phosphate Buffer (pH 7.0).
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Enzyme Addition: Add Novozym 435 (immobilized Candida antarctica Lipase B, 500 mg).
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Incubation: Stir at 25°C. Monitor pH and maintain at 7.0 using a pH-stat with 1M NaOH.
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Workup:
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Filter off the enzyme (reusable).[1]
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Extract the mixture with Ethyl Acetate (3x).[1][3] The organic layer contains the unreacted (R)-ester .[1]
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Acidify the remaining aqueous phase to pH 2.0 with HCl.[1]
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Extract the aqueous phase with Ethyl Acetate.[1][3][4] This organic layer contains the (S)-acid .[1][5][6]
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Purification: Dry over MgSO₄ and recrystallize from Hexane/EtOAc to obtain pure (S)-2-(1,4-dioxan-2-yl)acetic acid.
Medicinal Chemistry Applications
Bioisosterism & Solubility
The 1,4-dioxane ring is a classic bioisostere for:
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Cyclohexane: Reduces LogP by ~2-3 units, vastly improving water solubility.[1]
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Piperidine/Morpholine: Removes the basic nitrogen, eliminating potential hERG channel liability or unwanted protonation at physiological pH.
PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), the linker physicochemical properties are crucial.[7]
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Utility: (S)-2-(1,4-dioxan-2-yl)acetic acid serves as a rigid, hydrophilic anchor.[1]
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Advantage: Unlike flexible PEG chains, the dioxane ring introduces defined geometry (entropy reduction), potentially improving the binding cooperativity between the E3 ligase and the target protein.
Quality Control & Analytical Profiling
To validate the "Trustworthiness" of the synthesized material, the following analytical methods are required:
Chiral HPLC Method[1][8]
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Column: Chiralpak AD-H or IC (Amylose-based).[1]
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Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]
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Flow Rate: 1.0 mL/min.[1]
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Detection: UV @ 210 nm.[1]
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Expectation: The (S)-enantiomer typically elutes after the (R)-enantiomer on AD-H columns (verify with racemic standard). Target ee > 98% .
NMR Validation
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.2 (s, 1H, -COOH)
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δ 3.80–3.60 (m, 5H, Ring protons + side chain CH)
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δ 3.50–3.30 (m, 2H, Ring protons)
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δ 2.45 (d, 2H, -CH₂-COOH)
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Diagnostic Signal: The splitting pattern of the CH₂ alpha to the carboxyl group confirms the substitution at the 2-position.[1]
References
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Enzymatic Resolution of Dioxane Derivatives
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1,4-Dioxane as a Pharmacophore
- Source: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
- Context: Discusses the LogP lowering effect of replacing carbocycles with dioxanes.
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[1]
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General Properties of 1,4-Dioxane-2-acetic acid (Racemic)
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Synthesis of 1,4-Dioxane-2-carboxylic acid (Precursor)
Sources
- 1. 2-(1,4-Dioxan-2-yl)acetic acid | C6H10O4 | CID 18469226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dioxane-2-acetic acid 97% | CAS: 210647-03-3 | AChemBlock [achemblock.com]
- 3. Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 1821739-82-5|(S)-1,4-Dioxane-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. air.unimi.it [air.unimi.it]
